4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile
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Overview
Description
4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring substituted with a methyl group at the 7-position and a butanenitrile group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile typically involves the following steps:
Formation of the benzimidazole ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution at the 7-position: The methyl group can be introduced at the 7-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the butanenitrile group: The butanenitrile group can be introduced by reacting the benzimidazole derivative with a suitable nitrile compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The benzimidazole ring can undergo substitution reactions to introduce different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require the use of halogenated compounds and a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its benzimidazole core which is known for various therapeutic effects.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target.
Comparison with Similar Compounds
4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-2-yl)aniline: Known for its antimicrobial properties.
5,6-dimethyl-1H-benzimidazole: Used as a precursor for the synthesis of vitamin B12.
2-(2-furyl)-1H-benzimidazole: Studied for its anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
4-(7-methylbenzimidazol-1-yl)butanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-10-5-4-6-11-12(10)15(9-14-11)8-3-2-7-13/h4-6,9H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLWUSGDRLJLOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN2CCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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